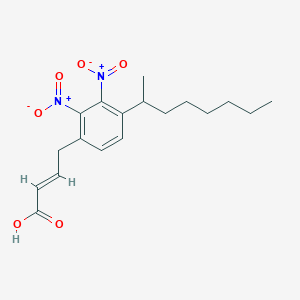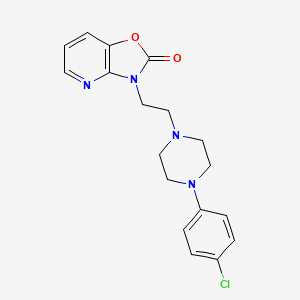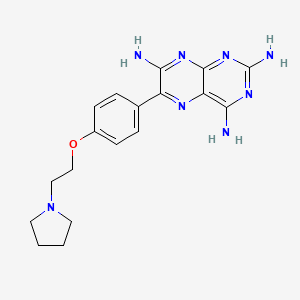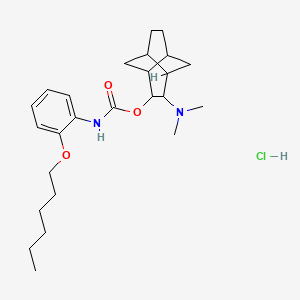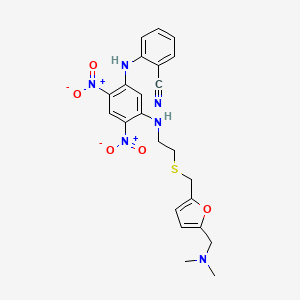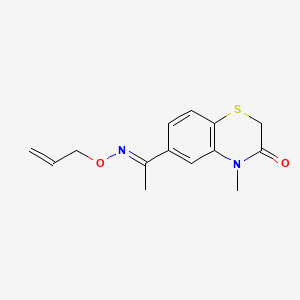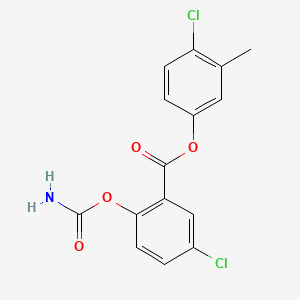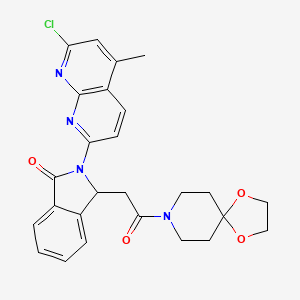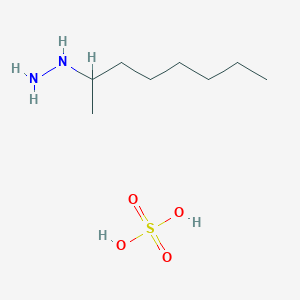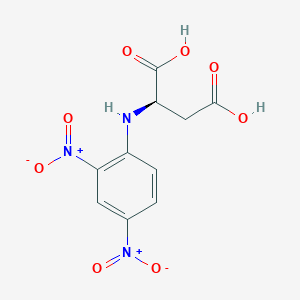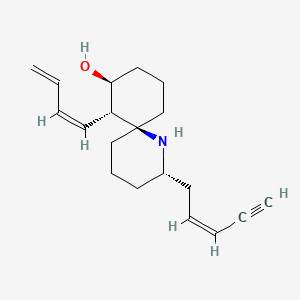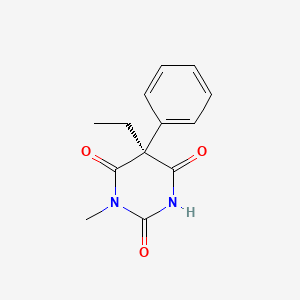
(+)-Mephobarbitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Mephobarbitol: is a chiral barbiturate derivative known for its sedative and hypnotic properties. It is a stereoisomer of mephobarbital, which is used in the treatment of epilepsy and as a sedative. The compound is characterized by its ability to modulate the central nervous system, making it valuable in medical applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Mephobarbitol typically involves the condensation of urea with malonic acid derivatives in the presence of a strong base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the barbiturate ring. The stereochemistry is controlled by using chiral catalysts or starting materials.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
化学反応の分析
Types of Reactions:
Oxidation: (+)-Mephobarbitol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can yield reduced forms of the compound, which may have different pharmacological properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the barbiturate ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro forms of the compound.
科学的研究の応用
Chemistry: In chemistry, (+)-Mephobarbitol is used as a model compound to study the reactivity and stereochemistry of barbiturates. It serves as a reference for developing new synthetic methodologies and understanding reaction mechanisms.
Biology: In biological research, this compound is used to study the effects of barbiturates on the central nervous system. It helps in understanding the interaction of these compounds with neurotransmitter receptors and their impact on neuronal activity.
Medicine: Medically, this compound is investigated for its potential use in treating epilepsy and other neurological disorders. Its sedative properties make it a candidate for developing new therapeutic agents for anxiety and sleep disorders.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of other barbiturate derivatives. It also serves as a standard for quality control and analytical testing.
作用機序
Molecular Targets and Pathways: (+)-Mephobarbitol exerts its effects by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the inhibitory action of GABA, leading to sedative and hypnotic effects. The compound binds to specific sites on the GABA receptor complex, increasing the duration of chloride ion channel opening and hyperpolarizing the neuronal membrane.
類似化合物との比較
Mephobarbital: A racemic mixture of which (+)-Mephobarbitol is one stereoisomer.
Phenobarbital: Another barbiturate with similar sedative and anticonvulsant properties.
Pentobarbital: Known for its use in anesthesia and euthanasia.
Uniqueness: this compound is unique due to its chiral nature, which can result in different pharmacological effects compared to its racemic mixture or other barbiturates. Its specific interaction with GABA receptors and the resulting stereospecific effects make it a valuable compound for research and therapeutic applications.
特性
CAS番号 |
2671-99-0 |
|---|---|
分子式 |
C13H14N2O3 |
分子量 |
246.26 g/mol |
IUPAC名 |
(5S)-5-ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H14N2O3/c1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17/h4-8H,3H2,1-2H3,(H,14,16,18)/t13-/m0/s1 |
InChIキー |
ALARQZQTBTVLJV-ZDUSSCGKSA-N |
異性体SMILES |
CC[C@@]1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
正規SMILES |
CCC1(C(=O)NC(=O)N(C1=O)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



